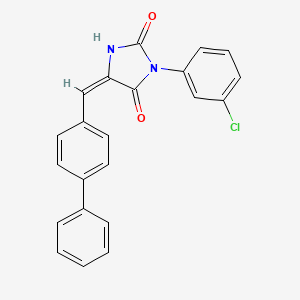
5-(2-bromo-4,5-dimethoxybenzylidene)-3-(3-chlorophenyl)-2,4-imidazolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-bromo-4,5-dimethoxybenzylidene)-3-(3-chlorophenyl)-2,4-imidazolidinedione, also known as BRD-9424, is a small molecule inhibitor that has been developed as a potential therapeutic agent for various diseases. This compound has been the subject of extensive scientific research due to its unique properties and potential applications.
Wirkmechanismus
5-(2-bromo-4,5-dimethoxybenzylidene)-3-(3-chlorophenyl)-2,4-imidazolidinedione exerts its effects by binding to the active site of its target enzymes and proteins, thereby inhibiting their activity. This leads to changes in gene expression and cellular processes, which can have therapeutic effects in various diseases.
Biochemical and Physiological Effects:
5-(2-bromo-4,5-dimethoxybenzylidene)-3-(3-chlorophenyl)-2,4-imidazolidinedione has been shown to have several biochemical and physiological effects in vitro and in vivo. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, which can lead to tumor regression. It has also been shown to have anti-inflammatory effects and can reduce the severity of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
5-(2-bromo-4,5-dimethoxybenzylidene)-3-(3-chlorophenyl)-2,4-imidazolidinedione has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and modified, making it a versatile tool for studying various enzymes and proteins. However, its potency and selectivity can vary depending on the target enzyme or protein, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of 5-(2-bromo-4,5-dimethoxybenzylidene)-3-(3-chlorophenyl)-2,4-imidazolidinedione. One potential application is in the treatment of cancer, where it has shown promising results in preclinical studies. It may also have potential applications in the treatment of inflammatory diseases and neurological disorders. Further research is needed to fully understand its mechanism of action and potential therapeutic applications. Additionally, the development of more potent and selective analogs of 5-(2-bromo-4,5-dimethoxybenzylidene)-3-(3-chlorophenyl)-2,4-imidazolidinedione may lead to improved therapeutic agents.
Synthesemethoden
The synthesis of 5-(2-bromo-4,5-dimethoxybenzylidene)-3-(3-chlorophenyl)-2,4-imidazolidinedione involves several steps, including the reaction of 2-bromo-4,5-dimethoxybenzaldehyde with 3-chloroaniline to form an intermediate compound. This intermediate is then reacted with 2,4-thiazolidinedione to produce the final product, 5-(2-bromo-4,5-dimethoxybenzylidene)-3-(3-chlorophenyl)-2,4-imidazolidinedione. The synthesis of this compound has been optimized to ensure high yields and purity.
Wissenschaftliche Forschungsanwendungen
5-(2-bromo-4,5-dimethoxybenzylidene)-3-(3-chlorophenyl)-2,4-imidazolidinedione has been extensively studied for its potential therapeutic applications. It has been shown to have potent inhibitory effects on several enzymes and proteins, including histone deacetylases (HDACs) and bromodomain-containing proteins (BRDs). These enzymes and proteins are involved in various cellular processes, including gene expression, cell division, and differentiation.
Eigenschaften
IUPAC Name |
(5E)-5-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-3-(3-chlorophenyl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrClN2O4/c1-25-15-7-10(13(19)9-16(15)26-2)6-14-17(23)22(18(24)21-14)12-5-3-4-11(20)8-12/h3-9H,1-2H3,(H,21,24)/b14-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNALUZJZHHPGO-MKMNVTDBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=C2C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C/2\C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-(2-bromo-4,5-dimethoxybenzylidene)-3-(3-chlorophenyl)imidazolidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-({3-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-4H-pyrazol-4-ylidene}methyl)phenoxy]acetic acid](/img/structure/B5915182.png)
![3-[(2-{[1-(3-chlorophenyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-6-methoxyphenoxy)methyl]benzoic acid](/img/structure/B5915195.png)
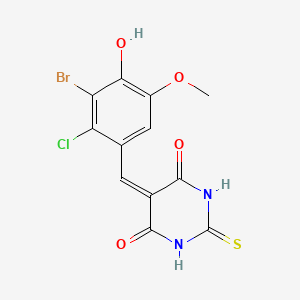
![methyl 3-(4-chlorophenyl)-2-[(2-iodobenzoyl)amino]acrylate](/img/structure/B5915206.png)
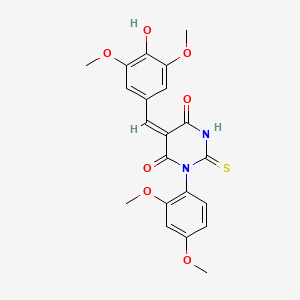
![ethyl (2-bromo-4-{[1-(3-chlorophenyl)-2,5-dioxo-4-imidazolidinylidene]methyl}phenoxy)acetate](/img/structure/B5915214.png)
![3-ethyl-5-[2-methyl-4-(1-piperidinyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5915217.png)
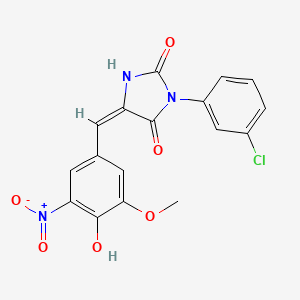
![3-(2-fluorobenzyl)-5-{3-methoxy-4-[(5-nitro-2-pyridinyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5915224.png)

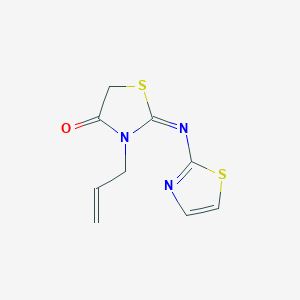
![N-(2-(1,3-benzodioxol-5-yl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B5915244.png)
